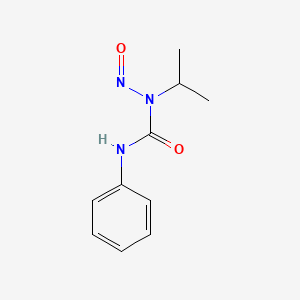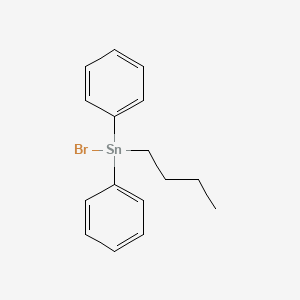
3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride is a synthetic organic compound known for its vibrant color and potential applications in various fields. This compound is characterized by its anthraquinone core, which is a common structure in many dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride typically involves the reaction of 1-aminoanthraquinone with methylamine under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reacted with N,N,N-trimethylpropanaminium chloride to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the anthraquinone core, leading to changes in its color properties.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form new derivatives with potentially different properties
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of amino-substituted anthraquinone compounds .
科学研究应用
3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
作用机制
The mechanism of action of 3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s anthraquinone core can intercalate into DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound can generate reactive oxygen species upon exposure to light, making it useful in photodynamic therapy .
相似化合物的比较
Similar Compounds
1-Aminoanthraquinone: A precursor in the synthesis of the target compound, known for its use in dye production.
4-Methylamino-1-anthraquinone: Similar in structure but lacks the trimethylpropanaminium chloride moiety.
N,N,N-Trimethylpropanaminium chloride: A quaternary ammonium compound used in various chemical syntheses
Uniqueness
3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride is unique due to its combination of the anthraquinone core with the quaternary ammonium group, which imparts distinct chemical and physical properties. This combination enhances its solubility in water and its ability to interact with biological molecules, making it a versatile compound for various applications .
属性
CAS 编号 |
73003-66-4 |
|---|---|
分子式 |
C21H26ClN3O2 |
分子量 |
387.9 g/mol |
IUPAC 名称 |
trimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium;chloride |
InChI |
InChI=1S/C21H25N3O2.ClH/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26;/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26);1H |
InChI 键 |
XOJHEYHMPASXIS-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


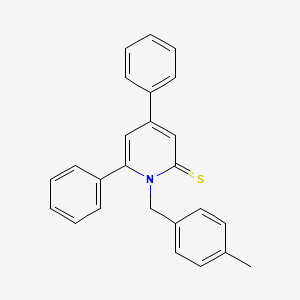
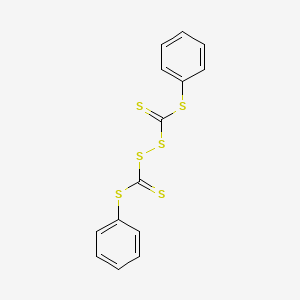
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
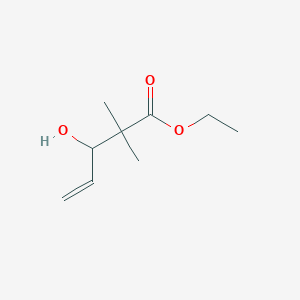
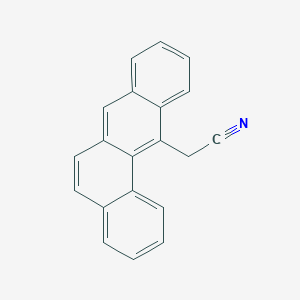
![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)

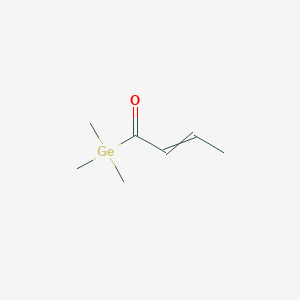
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)

